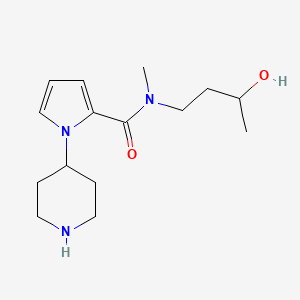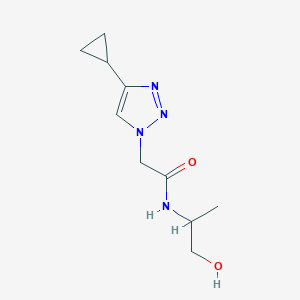![molecular formula C15H13BrFNO2 B6641521 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying protein trafficking and intracellular transport. BFA is a member of the acetamide family of compounds and has a molecular weight of 370.26 g/mol.
Mechanism of Action
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide acts by binding to a specific protein called ADP-ribosylation factor (ARF), which is involved in the formation of vesicles that transport proteins between different cellular compartments. 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide binding to ARF prevents the formation of these vesicles, leading to the inhibition of protein trafficking.
Biochemical and Physiological Effects
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting protein trafficking, it has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide in lab experiments is its specificity for inhibiting the Golgi apparatus. This allows researchers to study the effects of disrupting protein trafficking without affecting other cellular processes. However, a limitation of using 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide is that it can be toxic to cells at high concentrations, which can complicate experimental results.
Future Directions
There are several potential future directions for research involving 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide. One area of interest is its potential use in the development of new cancer therapies, given its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide's anti-inflammatory properties and its potential use in treating inflammatory diseases. Finally, there is ongoing research into the development of new compounds that are structurally similar to 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide but with improved properties, such as reduced toxicity and increased specificity for ARF.
Synthesis Methods
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-fluoroaniline with 3-(hydroxymethyl)benzaldehyde, followed by a condensation reaction with acetic anhydride. The resulting product is purified through recrystallization to obtain 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide in its final form.
Scientific Research Applications
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide has been used extensively in scientific research as a tool for studying protein trafficking and intracellular transport. It works by inhibiting the function of the Golgi apparatus, a cellular organelle responsible for the modification, sorting, and packaging of proteins. 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide causes the Golgi to disperse into the endoplasmic reticulum, leading to a disruption in protein trafficking and secretion.
properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c16-12-4-5-14(17)11(7-12)8-15(20)18-13-3-1-2-10(6-13)9-19/h1-7,19H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKLDXXWYBOLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC(=C2)Br)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)


![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
